Cas no 41499-20-1 (4-(Trifluoromethyl)benzyl thiocyanate)
4-(Trifluoromethyl)benzyl thiocyanate Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)benzyl thiocyanate
- {[4-(trifluoromethyl)phenyl]methyl}sulfanylcarbonitrile
-
- MDL: MFCD09025725
- Inchi: 1S/C9H6F3NS/c10-9(11,12)8-3-1-7(2-4-8)5-14-6-13/h1-4H,5H2
- InChI Key: UOEGYIHZYAYEQF-UHFFFAOYSA-N
- SMILES: S(C#N)CC1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Topological Polar Surface Area: 49.1
4-(Trifluoromethyl)benzyl thiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T048280-1g |
4-(Trifluoromethyl)benzyl thiocyanate |
41499-20-1 | 1g |
$ 90.00 | 2022-06-03 | ||
| TRC | T048280-2.5g |
4-(Trifluoromethyl)benzyl thiocyanate |
41499-20-1 | 2.5g |
$ 145.00 | 2022-06-03 | ||
| abcr | AB285909-5 g |
4-(Trifluoromethyl)benzyl thiocyanate; 98% |
41499-20-1 | 5g |
€134.90 | 2023-06-21 | ||
| abcr | AB285909-25 g |
4-(Trifluoromethyl)benzyl thiocyanate; 98% |
41499-20-1 | 25g |
€376.30 | 2023-06-21 | ||
| abcr | AB285909-5g |
4-(Trifluoromethyl)benzyl thiocyanate, 98%; . |
41499-20-1 | 98% | 5g |
€134.90 | 2025-04-18 | |
| abcr | AB285909-25g |
4-(Trifluoromethyl)benzyl thiocyanate, 98%; . |
41499-20-1 | 98% | 25g |
€376.30 | 2025-04-18 |
4-(Trifluoromethyl)benzyl thiocyanate Suppliers
4-(Trifluoromethyl)benzyl thiocyanate Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-(Trifluoromethyl)benzyl thiocyanate
4-(Trifluoromethyl)benzyl Thiocyanate: A Comprehensive Overview
The compound 4-(Trifluoromethyl)benzyl thiocyanate (CAS No. 41499-20-1) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds and their derivatives. This compound has garnered attention due to its unique structural features and potential applications in various chemical industries. The molecule consists of a benzyl group substituted with a trifluoromethyl group and a thiocyanate functional group, making it a versatile building block for further chemical transformations.
Recent studies have highlighted the importance of thiocyanate-containing compounds in drug discovery and material science. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. This makes 4-(Trifluoromethyl)benzyl thiocyanate an attractive candidate for exploring new synthetic pathways and functional materials.
One of the most notable aspects of this compound is its potential in medicinal chemistry. The thiocyanate group is known to exhibit bioactivity, and its substitution on a benzyl ring with a trifluoromethyl group can enhance pharmacokinetic properties such as solubility and bioavailability. Researchers have explored the use of this compound as an intermediate in the synthesis of bioactive molecules, including antiviral agents and anticancer drugs.
In terms of synthesis, 4-(Trifluoromethyl)benzyl thiocyanate can be prepared via various methods, including nucleophilic substitution reactions or through the reaction of benzyl halides with thiocyanates in the presence of appropriate catalysts. The choice of synthesis method depends on the desired purity and scalability of the process, which are critical factors in industrial applications.
The physical and chemical properties of this compound are also worth mentioning. It has a melting point of approximately 65°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic reactions that require precise control over solubility and reactivity.
From an environmental perspective, understanding the fate and transport of 4-(Trifluoromethyl)benzyl thiocyanate is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, although its persistence in aquatic environments remains an area of active research.
In conclusion, 4-(Trifluoromethyl)benzyl thiocyanate (CAS No. 41499-20-1) is a multifaceted compound with promising applications across various fields. Its unique structure, combined with recent advancements in synthetic methodologies and bioactivity studies, positions it as a valuable tool for researchers and industry professionals alike.
41499-20-1 (4-(Trifluoromethyl)benzyl thiocyanate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)